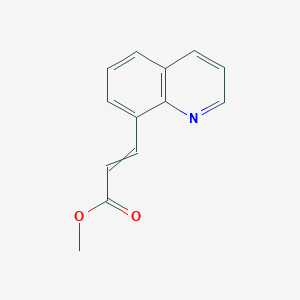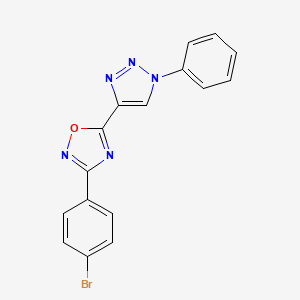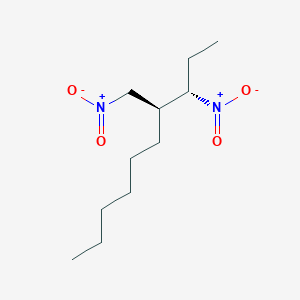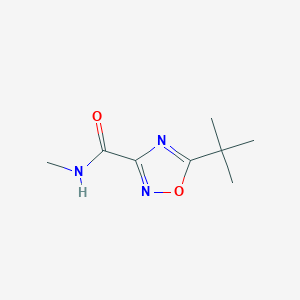![molecular formula C21H30N6S B12628240 N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a complex organic compound that features a unique combination of pyrazole and benzothieno pyrimidine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzothieno pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions often occur at lower temperatures with reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole share structural similarities and exhibit comparable biological activities.
Benzothieno Pyrimidine Derivatives: These compounds also possess similar core structures and are studied for their potential therapeutic applications.
Uniqueness
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine stands out due to its unique combination of pyrazole and benzothieno pyrimidine structures, which may confer distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C21H30N6S |
|---|---|
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C21H30N6S/c1-5-26(6-2)12-11-22-19-18-16-9-7-8-10-17(16)28-20(18)24-21(23-19)27-15(4)13-14(3)25-27/h13H,5-12H2,1-4H3,(H,22,23,24) |
InChI-Schlüssel |
USAGLCPGHHWIMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C2C3=C(CCCC3)SC2=NC(=N1)N4C(=CC(=N4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)




![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)




![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
